![molecular formula C7H12ClF2NO B2749910 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride CAS No. 2250242-34-1](/img/structure/B2749910.png)
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride is a chemical compound with the molecular formula C7H12ClF2NO. It has an average mass of 199.626 Da and a mono-isotopic mass of 199.057541 Da .
Molecular Structure Analysis
The molecular structure of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride consists of 7 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom .科学的研究の応用
Synthesis of Novel Spirocyclic Compounds
Research has focused on developing efficient synthetic routes for novel spirocyclic compounds, including azaspiro[3.3]heptanes. These efforts have led to the creation of gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane modules, showcasing the chemical's role in facilitating diverse molecular architectures for potential therapeutic applications. The practical synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives highlight the compound's versatility as a building block in medicinal chemistry (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Development of Sterically Constrained Amino Acids
The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds demonstrates the application of "6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride" in creating novel amino acids. These sterically constrained amino acids are valuable for chemistry, biochemistry, and drug design, offering new opportunities for the development of drugs with enhanced specificity and efficacy (Radchenko, Grygorenko, & Komarov, 2010).
Exploration of Azaspirocycles in Drug Discovery
The diversity-oriented synthesis of azaspirocycles, facilitated by the compound , has paved the way for the development of heterocyclic 5-azaspiro[2.4]heptanes, octanes, and nonanes. These molecules, transformed into functionalized pyrrolidines, piperidines, and azepines, serve as scaffolds in drug discovery. Their synthesis underscores the potential of spirocyclic compounds in creating novel therapeutic agents with significant biological activity (Wipf, Stephenson, & Walczak, 2004).
Safety and Hazards
According to the Safety Data Sheet , this compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and serious eye damage/eye irritation (category 2A). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Protective measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
作用機序
Target of Action
The primary target of 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride is histone deacetylase 6 (HDAC6) . HDAC6 is an attractive drug development target due to its role in the immune response, neuropathy, and cancer .
Mode of Action
The compound acts as a slow-binding substrate analog inhibitor of HDAC6 . It undergoes an enzyme-catalyzed ring opening reaction, forming a tight and long-lived enzyme–inhibitor complex . This interaction with HDAC6 results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of HDAC6 affects the acetylation status of histones and non-histone proteins, which can influence gene expression and protein function
Pharmacokinetics
The pharmacokinetic properties of 6-(Difluoromethyl)-2-azaspiro[3The compound is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can impact its distribution and elimination .
Result of Action
The inhibition of HDAC6 by 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride can potentially alter gene expression and protein function, leading to molecular and cellular effects . The specific effects would depend on the context of the cells and tissues in which HDAC6 is inhibited.
特性
IUPAC Name |
6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-5(9)7(11)1-6(2-7)3-10-4-6;/h5,10-11H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOHGIKQBOFDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(F)F)O)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。